5-(Dichloroacetyl)cyclopent-2-en-1-one
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Overview
Description
2-Cyclopenten-1-one, 5-(dichloroacetyl)- is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of cyclopentenone, featuring a dichloroacetyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- typically involves the reaction of cyclopentenone with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Distillation or recrystallization to achieve high purity
Safety Measures: Proper handling of dichloroacetyl chloride due to its corrosive nature
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5-(dichloroacetyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
2-Cyclopenten-1-one, 5-(dichloroacetyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 5-(dichloroacetyl)- involves its interaction with molecular targets such as enzymes and receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Lacks the dichloroacetyl group, making it less reactive in certain chemical reactions.
5-Methyl-2-cyclopenten-1-one: Features a methyl group instead of a dichloroacetyl group, resulting in different chemical properties and reactivity.
2-Cyclopenten-1-one, 3-(dichloroacetyl)-: Similar structure but with the dichloroacetyl group at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Cyclopenten-1-one, 5-(dichloroacetyl)- is unique due to the presence of the dichloroacetyl group at the 5-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
76430-32-5 |
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Molecular Formula |
C7H6Cl2O2 |
Molecular Weight |
193.02 g/mol |
IUPAC Name |
5-(2,2-dichloroacetyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H6Cl2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h1,3-4,7H,2H2 |
InChI Key |
NOLHYTTUDFHCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C1C(=O)C(Cl)Cl |
Origin of Product |
United States |
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